Urea vs. Direct N-Aryl Linker: Hydrogen Bond Donor/Acceptor Count and Implications for Target Residence Time
The target compound incorporates a piperazine-1-carboxamide (urea) linker between the piperazine nitrogen and the 4-fluorophenyl ring, contributing one hydrogen bond donor (N-H) and one acceptor (C=O) beyond the piperazine core. By contrast, the direct structural analog N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide (CAS 1049346-55-5) uses a direct N-arylpiperazine linkage with no additional H-bond functionality at this position [1]. This difference is quantitatively expressed as an increase from 2 to 3 hydrogen bond donors and from 4 to 5 hydrogen bond acceptors (calculated from SMILES) [2]. In medicinal chemistry, each additional H-bond feature can modulate target binding free energy by approximately 0.5–1.5 kcal/mol, translating to potential 2- to 10-fold shifts in affinity depending on the target pocket environment [3]. The urea motif also reduces conformational flexibility relative to the ethyl-linked analog, which may improve entropic binding contributions.
| Evidence Dimension | Hydrogen bond donor/acceptor count (calculated from 2D structure) |
|---|---|
| Target Compound Data | 3 H-bond donors, 5 H-bond acceptors (urea linker) |
| Comparator Or Baseline | N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide: 2 H-bond donors, 4 H-bond acceptors (direct N-aryl linker) |
| Quantified Difference | +1 H-bond donor, +1 H-bond acceptor for target compound |
| Conditions | Calculated from canonical SMILES; applicable to molecular docking and in silico screening campaigns |
Why This Matters
The additional hydrogen bond functionality of the urea linker provides a structurally encoded differentiation that cannot be replicated by direct N-arylpiperazine analogs, potentially altering target selectivity profiles and metabolic susceptibility—critical considerations for lead optimization programs.
- [1] BindingDB. BDBM PrimarySearch_ki: N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide (CAS 1049346-55-5) — BACE1 Ki = 2.80E+3 nM. BindingDB, accessed 2026. View Source
- [2] PubChem. Chemical Property Computation for C18H21FN4O2S. Hydrogen Bond Donor/Acceptor Count based on standard Lipinski rule implementation. View Source
- [3] Davis AM, Teague SJ. Hydrogen bonding, hydrophobic interactions, and the design of orally active drugs. Angew Chem Int Ed Engl. 1999;38(6):736-749. doi:10.1002/(SICI)1521-3773(19990315)38:6<736::AID-ANIE736>3.0.CO;2-R View Source
